(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the phenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the phenyl groups to the diazinane ring.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or reduce the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.
Scientific Research Applications
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Another similar compound is benzyl alcohol, which shares structural similarities with the phenyl groups in the target compound.
Uniqueness
What sets this compound apart is its unique combination of functional groups and the presence of the diazinane ring. This unique structure imparts specific chemical properties and biological activities that are not found in simpler compounds like cresol or benzyl alcohol.
Properties
Molecular Formula |
C19H15ClN2O5 |
---|---|
Molecular Weight |
386.8g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15ClN2O5/c1-10-3-5-12(6-4-10)22-18(25)13(17(24)21-19(22)26)7-11-8-14(20)16(23)15(9-11)27-2/h3-9,23H,1-2H3,(H,21,24,26)/b13-7+ |
InChI Key |
PJYLRQZQSXKTMC-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)OC)/C(=O)NC2=O |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)C(=O)NC2=O |
Origin of Product |
United States |
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